molecular formula C29H42N2O8 B13404446 Mycophenolate Morpholinoethyl Ether

Mycophenolate Morpholinoethyl Ether

Cat. No.: B13404446
M. Wt: 546.7 g/mol
InChI Key: NLQHBOCWEPCPQB-IPBDZQFASA-N
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Description

Mycophenolate Morpholinoethyl Ether, also known as Mycophenolate Mofetil, is a prodrug of mycophenolic acid. It is primarily used as an immunosuppressant to prevent organ rejection in transplant patients. The compound is known for its ability to inhibit inosine monophosphate dehydrogenase, which is crucial for the proliferation of T and B lymphocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolate Morpholinoethyl Ether involves the esterification of mycophenolic acid with 2-(4-morpholinyl)ethanol. This reaction typically requires a catalyst such as zinc or calcium salts and is carried out in an organic solvent capable of removing water during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Mycophenolate Morpholinoethyl Ether undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the ester bond in the compound results in the formation of mycophenolic acid, the active form of the drug .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound to mycophenolic acid.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving strong oxidizing or reducing agents.

Major Products: The primary product of hydrolysis is mycophenolic acid, which retains the immunosuppressive properties of the parent compound .

Scientific Research Applications

Mycophenolate Morpholinoethyl Ether has a wide range of applications in scientific research:

Mechanism of Action

Mycophenolate Morpholinoethyl Ether exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular GTP pools, thereby suppressing the proliferation of T and B lymphocytes. The compound also inhibits the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of IMPDH, leading to selective suppression of lymphocyte proliferation without causing nephrotoxicity or fibrosis, which are common side effects of other immunosuppressants .

Properties

Molecular Formula

C29H42N2O8

Molecular Weight

546.7 g/mol

IUPAC Name

2-morpholin-4-ylethyl (E)-6-[6-methoxy-7-methyl-4-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

InChI

InChI=1S/C29H42N2O8/c1-21(5-7-25(32)37-18-12-30-8-14-35-15-9-30)4-6-23-27(34-3)22(2)24-20-39-29(33)26(24)28(23)38-19-13-31-10-16-36-17-11-31/h4H,5-20H2,1-3H3/b21-4+

InChI Key

NLQHBOCWEPCPQB-IPBDZQFASA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)OCCN4CCOCC4

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OCCN4CCOCC4

Origin of Product

United States

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